2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide
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Description
2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C26H22FN3O3S and its molecular weight is 475.54. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
A study highlighted the synthesis of a novel series of thiazolidin derivatives, including compounds with structural similarities to the mentioned chemical, exhibiting potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests their potential utility as new antibacterial agents, addressing the need for novel antimicrobials due to rising antibiotic resistance (Borad, Bhoi, Parmar, & Patel, 2015).
Anti-inflammatory and Anticonvulsant Activities
Research into thiazolidinone derivatives has also shown promising anti-inflammatory and anticonvulsant activities. One study synthesized and evaluated the biological activities of thiazolidin-2,4-dione derivatives, finding significant inhibitory potency on nitric oxide production, suggesting potential for the treatment of inflammatory diseases (Ma, Xie, Ma, Liu, Xiang, Ye, Zheng, Chen, Xu, Chen, Chen, Yang, Qiu, Wang, Liang, Peng, Yang, Wei, & Chen, 2011). Another study focused on thiazolidin-4-ones as anticonvulsants, identifying compounds with moderate to potent activity, highlighting the versatility of thiazolidin derivatives in addressing neurological disorders (Senthilraja & Alagarsamy, 2012).
Antioxidant and Antimicrobial Evaluation
The antioxidant and antimicrobial properties of thiazolidinone and azetidinone encompassing indolylthienopyrimidines were evaluated, revealing that some compounds exhibited promising activities. This indicates their potential as leads for developing new antioxidant and antimicrobial agents (Saundane, Yarlakatti, Walmik, & KATKARf, 2012).
Cytotoxicity and ROS Generation
A study on selenium-containing dispiro indolinones derived from thiazolidinones demonstrated cytotoxic activity against cancer cell lines and the ability to increase intracellular reactive oxygen species (ROS), suggesting potential applications in cancer therapy (Novotortsev, Kukushkin, Tafeenko, Skvortsov, Kalinina, Timoshenko, Chmelyuk, Vasilyeva, Tarasevich, Gorelkin, Erofeev, Majouga, Zyk, Beloglazkina, 2021).
Pharmacological Investigations
Further pharmacological investigations of thiazolidin-4-ones have highlighted their utility across a range of biological activities, including anticonvulsant and anti-inflammatory effects, underscoring the broad therapeutic potential of compounds within this class (Vigorita, Previtera, Basile, Fenech, Costa de Pasquale, Occhiuto, & Circosta, 1988).
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3S/c1-16-7-12-20(13-17(16)2)30-24(32)15-34-26(30)21-5-3-4-6-22(21)29(25(26)33)14-23(31)28-19-10-8-18(27)9-11-19/h3-13H,14-15H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFHKZBMCIDMSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=C(C=C5)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.